3-Hydroxythiophene-2-carbonitrile
Overview
Description
3-Hydroxythiophene-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H3NOS It features a thiophene ring, which is a five-membered ring containing one sulfur atom, with a hydroxyl group at the third position and a cyano group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxythiophene-2-carbonitrile typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another method includes the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxythiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form thiophene-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, forming 3-hydroxythiophene-2-amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like alkoxides and amines are commonly used for substitution reactions.
Major Products:
Oxidation: Thiophene-2,3-dicarboxylic acid derivatives.
Reduction: 3-Hydroxythiophene-2-amine.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxythiophene-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxythiophene-2-carbonitrile and its derivatives involves interaction with various molecular targets and pathways. For instance, thiophene derivatives can inhibit enzymes or interact with receptors, leading to their biological effects. The exact mechanism depends on the specific derivative and its target. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, which are useful in pain management and anesthesia .
Comparison with Similar Compounds
Thiophene-2-carbonitrile: Lacks the hydroxyl group at the third position.
3-Hydroxythiophene-2-carboxylic acid: Contains a carboxyl group instead of a cyano group.
2-Aminothiophene-3-carbonitrile: Contains an amino group instead of a hydroxyl group.
Comparison: 3-Hydroxythiophene-2-carbonitrile is unique due to the presence of both a hydroxyl group and a cyano group on the thiophene ring. This combination of functional groups allows for diverse chemical reactivity and the potential for various applications in different fields. The hydroxyl group enhances its solubility in polar solvents, while the cyano group provides a site for further chemical modifications.
Properties
IUPAC Name |
3-hydroxythiophene-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NOS/c6-3-5-4(7)1-2-8-5/h1-2,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPUQRUUNVTMJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481525 | |
Record name | 2-Thiophenecarbonitrile, 3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57059-19-5 | |
Record name | 2-Thiophenecarbonitrile, 3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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